
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (C₁₁H₁₃BrO₂; molar mass: 257.11 g/mol) is a substituted salicylaldehyde derivative characterized by a bromine atom at position 3, a tert-butyl group at position 5, and a hydroxyl group at position 2 (ortho to the aldehyde) . Its synthesis involves a modified Riemmer-Tiemann reaction starting from 4-tert-butylphenol, sodium hydroxide, chloroform, and bromine, achieving yields of 83–88.2% under optimized conditions (e.g., ethanol solvent, 60°C, 8–10 h reaction time) .
The compound’s crystal structure (orthorhombic, space group Pbca) is stabilized by an intramolecular O—H⋯O hydrogen bond (O⋯O distance: ~2.6 Å), with all non-hydrogen atoms (excluding methyl groups) lying in a common plane (RMS deviation = 0.011 Å) . This planarity and hydrogen-bonding motif are critical for its applications in coordination chemistry and as a precursor for bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-tert-butylphenol.
Bromination: The tert-butylphenol is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid.
Reduction: 3-Bromo-5-tert-butyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological studies, it may interact with enzymes or other biomolecules, affecting their activity and function. The presence of the bromine atom and the hydroxyl group can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Structure and Reactivity
Key Observations:
Substituent Electronic Effects: The tert-butyl group in the title compound is electron-donating, enhancing the electron density at the aromatic ring and stabilizing the aldehyde group. In contrast, nitro (NO₂) and trifluoromethyl (CF₃) groups (e.g., in 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2-bromo-5-(trifluoromethyl)benzaldehyde ) are electron-withdrawing, reducing electron density and altering reactivity in condensation reactions.
Hydrogen Bonding and Planarity: The title compound and 3-bromo-2-hydroxybenzaldehyde both exhibit planar backbones stabilized by intramolecular O—H⋯O bonds.
Synthetic Flexibility: The title compound’s synthesis via the Riemmer-Tiemann reaction contrasts with the microwave-assisted Schiff base formation used for its derivatives (e.g., condensation with 2-aminopyridine yields 72% product under 800 W irradiation) . In comparison, 3-bromo-2-hydroxybenzaldehyde is commercially available, streamlining its use in coordination chemistry .
Physicochemical Properties
Table 2: Crystallographic and Physical Properties
Key Observations:
- The tert-butyl group in the title compound reduces density (1.516 g/cm³) compared to 3-bromo-2-hydroxybenzaldehyde (1.839 g/cm³) due to increased molecular volume .
- Solubility trends correlate with substituent polarity: nitro and hydroxyl groups enhance solubility in polar solvents, while tert-butyl groups favor organic solvents like methanol .
Biological Activity
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C₁₁H₁₃BrO₂
Molecular Weight: 243.13 g/mol
Key Functional Groups:
- Bromine atom at the 3-position
- Hydroxy group at the 2-position
- Aldehyde group (-CHO)
The compound's structure contributes to its biological activity, particularly through the presence of the hydroxy and aldehyde groups, which can form hydrogen bonds with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes through competitive binding, altering metabolic pathways.
- Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains.
Biological Activity Studies
Several studies have investigated the biological activity of this compound. Below are key findings:
Case Studies
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Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent.
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Neuroprotective Effects
- Research into the neuroprotective properties of this compound revealed that it could mitigate oxidative stress in neuronal cell lines. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration.
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Pharmacological Applications
- Ongoing investigations are exploring the compound's role in drug formulations aimed at treating conditions associated with inflammation and oxidative stress, particularly in chronic diseases like Alzheimer's and cardiovascular disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via a modified Riemmer-Tiemann reaction :
- Step 1 : 4-tert-butyl phenol is treated with NaOH and chloroform at 60–65°C to form 5-tert-butyl-2-hydroxybenzaldehyde.
- Step 2 : Bromination with liquid bromine in acetic acid introduces the bromine substituent at the 3-position, yielding the final product (83% yield). Optimization strategies include monitoring reaction temperature, stepwise addition of reagents, and purity verification via TLC .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?
- NMR : The aldehyde proton (CHO) appears as a singlet near δ 10.5 ppm. Aromatic protons show splitting patterns consistent with substitution (e.g., tert-butyl and bromine groups).
- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and O–H (~3200 cm⁻¹) are expected. Cross-referencing with NIST Chemistry WebBook data ensures accurate structural confirmation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazards : Eye irritation (Category 2), skin irritation (Category 2), and respiratory sensitization (STOT SE 3).
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at 0–6°C is recommended for stability .
Q. What are the common impurities observed during synthesis, and how can they be identified and separated?
- Impurities : Unreacted phenol intermediates or over-brominated byproducts.
- Analysis : TLC (silica gel, ethyl acetate/hexane eluent) and recrystallization in ethanol/water mixtures improve purity .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the crystal packing and supramolecular interactions of this compound?
- Crystal Structure : Orthorhombic system (space group Pbca), with unit cell parameters a = 9.9727 Å, b = 12.174 Å, c = 18.558 Å.
- Packing Effects : The bulky tert-butyl group induces steric hindrance, reducing π-π stacking and favoring hydrogen bonding between hydroxyl and aldehyde groups. This creates a layered molecular arrangement .
Q. What strategies can be employed to mitigate competing side reactions during bromination of 5-tert-butyl-2-hydroxybenzaldehyde?
- Regioselectivity : Bromine in acetic acid selectively targets the para position to the hydroxyl group.
- Side Reactions : Over-bromination is minimized by controlling bromine stoichiometry and reaction time. Alternative solvents (e.g., dichloromethane) may reduce electrophilic substitution at unintended positions .
Q. How can computational chemistry methods be applied to predict the reactivity or electronic properties of this benzaldehyde derivative?
- DFT Studies : Optimize geometry using crystal structure data to calculate frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites.
- Reactivity Insights : Simulate bromination pathways to identify transition states and activation energies .
Q. In the context of coordination chemistry, how does this compound behave as a ligand, and what metal complexes have been reported?
Properties
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-68-3 | |
Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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